molecular formula C11H9F3N2O2 B13686749 Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate

Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13686749
M. Wt: 258.20 g/mol
InChI Key: MSWOVZOJTIQAAR-UHFFFAOYSA-N
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Description

Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by the presence of an ethyl ester group at the 3-position and a trifluoromethyl group at the 8-position of the imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-bromo-2,2-difluoroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution followed by cyclization to form the imidazo[1,5-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The imidazo[1,5-a]pyridine core can form hydrogen bonds and π-π interactions with target proteins, influencing their function .

Comparison with Similar Compounds

Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

ethyl 8-(trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H9F3N2O2/c1-2-18-10(17)9-15-6-8-7(11(12,13)14)4-3-5-16(8)9/h3-6H,2H2,1H3

InChI Key

MSWOVZOJTIQAAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC=C2C(F)(F)F

Origin of Product

United States

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